molecular formula C20H24N4O2S B2511828 2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1234871-60-3

2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

Cat. No. B2511828
CAS RN: 1234871-60-3
M. Wt: 384.5
InChI Key: FWAKNIBVLMSHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.

Scientific Research Applications

Anticancer Activity

Synthesized derivatives of piperazin-1-yl and benzo[d]imidazole have been evaluated for their antiproliferative activity against human cancer cell lines. For instance, a study reported the synthesis of derivatives exhibiting significant antiproliferative effects against various cancer cell lines, indicating the potential of similar compounds in cancer research and therapy (Mallesha et al., 2012).

Metabolism Studies

Research on compounds containing piperazin-1-yl groups has also focused on their metabolism, identifying the involvement of various cytochrome P450 enzymes. This research helps understand the metabolic pathways and can guide the development of compounds with improved pharmacokinetic properties (Hvenegaard et al., 2012).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their potential as corrosion inhibitors, demonstrating effectiveness in protecting materials against corrosion in acidic environments. This application is significant for industries looking to prolong the life of their materials and infrastructure (Yadav et al., 2016).

Drug Metabolism and Drug-Drug Interaction Studies

The metabolism of compounds with benzo[d]imidazole and piperazin-1-yl structures, such as SAM-760, has been investigated to assess their potential drug-drug interactions, particularly focusing on the metabolism by CYP3A enzymes. Understanding these interactions is crucial for drug development to prevent adverse effects (Sawant-Basak et al., 2018).

properties

IUPAC Name

2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-15-8-9-16(2)19(14-15)27(25,26)24-12-10-23(11-13-24)20-21-17-6-4-5-7-18(17)22(20)3/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAKNIBVLMSHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

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